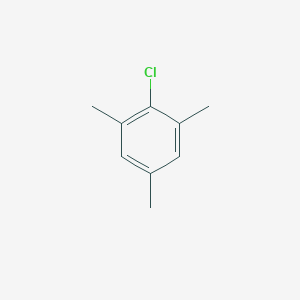

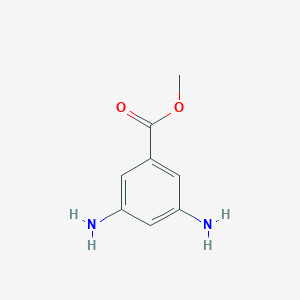

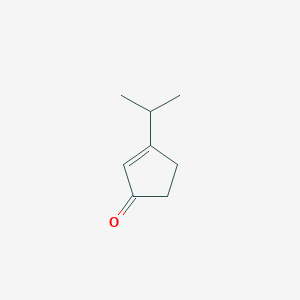

![molecular formula C9H8N2O2 B157252 Ácido 1-metil-1H-benzo[d]imidazol-6-carboxílico CAS No. 53484-18-7](/img/structure/B157252.png)

Ácido 1-metil-1H-benzo[d]imidazol-6-carboxílico

Descripción general

Descripción

1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid is a chemical compound that belongs to the class of benzoimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential as therapeutic agents. The benzoimidazole core is a common motif in pharmacologically active molecules, and modifications at various positions on this core structure can lead to compounds with varied biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects .

Synthesis Analysis

The synthesis of benzoimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, the synthesis of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters has been reported to show potent antiproliferative effects against breast cancer cell lines . Similarly, the synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide as anticancer agents involves the reaction of isonicotinic acid with 4-methyl benzene-1,2-diamine and subsequent reactions to introduce various substituents . These synthetic routes highlight the versatility of benzoimidazole chemistry in generating compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives is characterized by the presence of the benzoimidazole ring system, which can be further substituted with various functional groups. The crystal and molecular structures of these compounds can be studied using X-ray diffraction techniques, as demonstrated by the analysis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate . Such studies provide valuable insights into the conformation and electronic structure of these molecules, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzoimidazole derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and biological activity. For example, the formation of coordination polymers with Cu(II) cations through metal-ligand bonds involving both carboxylate and imidazole groups has been reported . Additionally, the synthesis of 13-aryl-12H-benzo[f]indeno[1,2-b]quinoline-12-one derivatives via a one-pot condensation reaction catalyzed by a Brønsted ionic liquid demonstrates the reactivity of benzoimidazole derivatives in multicomponent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Quantum-chemical calculations, including density functional theory (DFT), can be used to predict these properties and to study the molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties of these compounds . Additionally, the antimicrobial and antioxidant activities of these derivatives can be evaluated through in vitro assays, providing a direct link between the chemical properties and biological activities .

Aplicaciones Científicas De Investigación

Estructura central en el desarrollo de fármacos

El imidazol, la estructura central del ácido 1-metil-1H-benzo[d]imidazol-6-carboxílico, es un sintón importante en el desarrollo de nuevos fármacos . Los derivados del imidazol muestran una amplia gama de actividades biológicas como antibacteriana, antimicobacteriana, antiinflamatoria, antitumoral, antidiabética, antialérgica, antipirética, antiviral, antioxidante, antiamibiana, antihelmíntica, antifúngica y ulcerogénica .

Síntesis de compuestos que contienen imidazol

La parte de imidazol es un componente clave en la síntesis de moléculas funcionales que se usan en una variedad de aplicaciones cotidianas . Se han destacado los recientes avances en la síntesis regiocontrolada de imidazoles sustituidos .

Potencial antimicrobiano

Los derivados del imidazol han mostrado potencial antimicrobiano. Por ejemplo, se han sintetizado complejos de plata (I) de benzimidazol y se han analizado para determinar su actividad antimicrobiana contra S. epidermidis, S. aureus y C. albicans .

Esterificación quimioselectiva de ácidos carboxílicos

El éster de ácido 1H-imidazol-1-carboxílico-3-butenilo, un derivado del imidazol, se ha utilizado como reactivo en la esterificación quimioselectiva de ácidos carboxílicos .

Propiedades de unión a repeticiones de ADN

Los ligandos de unión a desajuste cíclico (CMBL) derivados de bis-naftiridina, que exhiben propiedades de unión a repeticiones de ADN, se han preparado utilizando derivados de imidazol .

Safety and Hazards

Mecanismo De Acción

Target of Action

1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid, also known as 1-METHYL-1H-BENZIMIDAZOLE-6-CARBOXYLIC ACID, is a derivative of imidazole . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives have been found to interact with various targets leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives have been found to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives have been found to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

3-methylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-5-10-7-3-2-6(9(12)13)4-8(7)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPKZMOUMKZJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622999 | |

| Record name | 1-Methyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53484-18-7 | |

| Record name | 1-Methyl-1H-benzimidazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53484-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

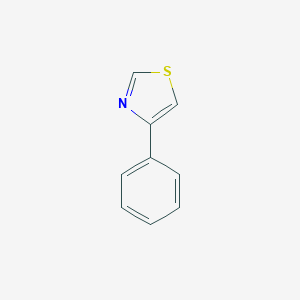

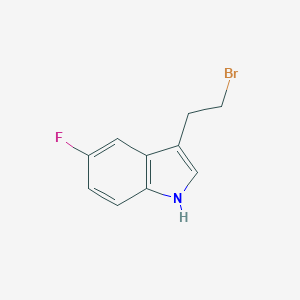

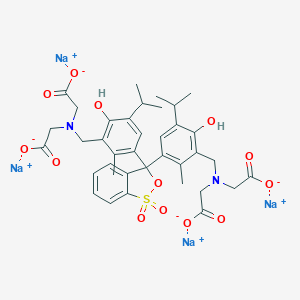

![2-[2-(2-bromophenyl)ethyl]-1H-imidazole](/img/structure/B157183.png)

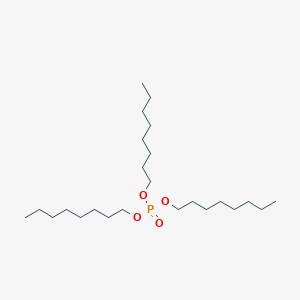

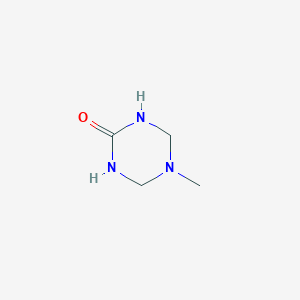

![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)

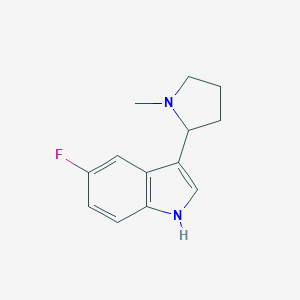

![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)